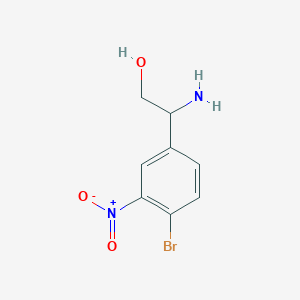
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the nitration of 4-bromoaniline followed by a reduction reaction. The nitration process introduces a nitro group to the aromatic ring, and the subsequent reduction converts the nitro group to an amino group. The final step involves the addition of an ethan-1-ol moiety to the amino group.
Nitration: 4-Bromoaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 4-bromo-3-nitroaniline.
Reduction: The nitro group in 4-bromo-3-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Addition of Ethan-1-ol: The final step involves the reaction of the amino group with an ethan-1-ol derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be further reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.
科学研究应用
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can also engage in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
相似化合物的比较
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but lacks the nitro group.
2-Amino-2-(3-nitrophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol: Similar structure but with different positioning of the nitro group.
Uniqueness
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
2-amino-2-(4-bromo-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2 |
InChI 键 |
WUEINPQYQVLXMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



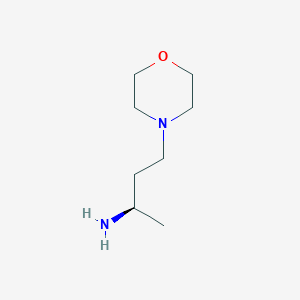
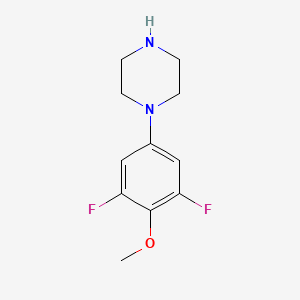
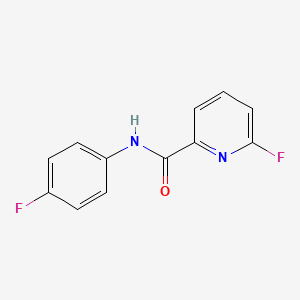



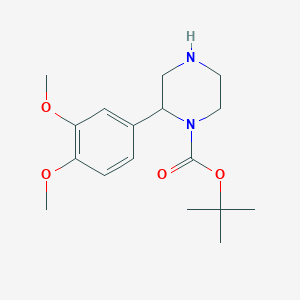
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
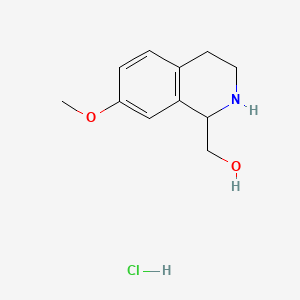
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
